8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C17H28N6O4. This compound is part of the purine family and features a piperazine ring, which is often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common route includes the alkylation of a purine derivative with a piperazine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid (HEPES): A commonly used biological buffer.
1-(2-Hydroxyethyl)piperazine: Another piperazine derivative with different applications.
Uniqueness
What sets 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of a purine core with a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H28N6O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N6O4/c1-19-15-14(16(25)20(2)17(19)26)23(9-11-27-3)13(18-15)12-22-6-4-21(5-7-22)8-10-24/h24H,4-12H2,1-3H3 |
InChI Key |
NODWLWNCQWTAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCOC |
Origin of Product |
United States |
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